molecular formula C15H12N2O4 B4610258 N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]furan-2-carboxamide

N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]furan-2-carboxamide

Cat. No.: B4610258
M. Wt: 284.27 g/mol
InChI Key: BMKWYJZRMOGNOT-UHFFFAOYSA-N
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Description

N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]furan-2-carboxamide is a complex organic compound with a unique structure that combines a furan ring and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with an appropriate amine derivative of isoindoline. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process optimization includes controlling temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The isoindoline moiety can be reduced to form dihydroisoindoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted furan and isoindoline derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction pathways and alteration of gene expression .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylbenzoyl)acetohydrazide
  • N-(6-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}hexyl)acetamide
  • 2-(2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1-piperazinyl}ethyl)-1H-isoindole-1,3(2H)-dione dihydrochloride

Uniqueness

N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]furan-2-carboxamide is unique due to its combination of a furan ring and an isoindoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-(1,3-dioxoisoindol-2-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c18-13(12-6-3-9-21-12)16-7-8-17-14(19)10-4-1-2-5-11(10)15(17)20/h1-6,9H,7-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKWYJZRMOGNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]furan-2-carboxamide
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N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]furan-2-carboxamide

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